Cas no 61665-08-5 (11-Methoxyuncarine C)
11-Methoxyuncarine C structure
Product Name:11-Methoxyuncarine C
Numero CAS:61665-08-5
MF:C22H26N2O5
MW:398.45200
CID:503618
PubChem ID:614121
Update Time:2024-11-03
11-Methoxyuncarine C Proprietà chimiche e fisiche
Nomi e identificatori
-
- Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]- indolizine]-4'-carboxylic acid,1,2,5',5'a,7',8',10',10'a-octahydro-6- methoxy-1'-methyl-2-oxo-,methyl ester,(1'S,3R,4'aS,5'aS,10'aS)-
- 11-METHOXYUNCARINE C
- Methyl (19α,20α)-11-methoxy-19-methyl-2-oxoformosanan-16-carboxyl ate
- Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]- indolizine]-4'-carboxylic acid,1,2,5',5'a,7',8',...
- Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]- indolizine]-4'-carboxylic acid,1,2,5',5'a,7',8',10',10'a-octahydro-6- methoxy-1
- Methyl (19Alpha,20Alpha)-11-methoxy-19-methyl-2-oxoformosanan-16-carboxylate
- Reserpinine oxindole
- [ "Reserpinine oxindole" ]
- Formosanan-16-carboxylic acid, 11-methoxy-19-methyl-2-oxo-, methyl ester, (19.alpha.)-
- Tetraphylline oxindole-B
- SRKHGHLMEDVZRX-UHFFFAOYSA-N
- 61665-08-5
- methyl 6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
- Methyl 11-methoxy-19-methyl-2-oxoformosanan-16-carboxylate #
- 53851-13-1
- Caboxine A
- 11-Methoxyuncarine C
-
- Inchi: InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)
- Chiave InChI: SRKHGHLMEDVZRX-UHFFFAOYSA-N
- Sorrisi: COC(=O)C1=COC(C)C2CN3CCC4(C3CC12)C(=O)Nc1cc(OC)ccc41 |t:4|
Proprietà calcolate
- Massa esatta: 398.18400
- Massa monoisotopica: 398.184
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 3
- Complessità: 739
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.1A^2
- XLogP3: 1.6
Proprietà sperimentali
- Colore/forma: Powder
- PSA: 80.59000
- LogP: 2.09410
11-Methoxyuncarine C Informazioni sulla sicurezza
- Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio
11-Methoxyuncarine C Letteratura correlata
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
61665-08-5 (11-Methoxyuncarine C) Prodotti correlati
- 17391-09-2(Isocarapanaubine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso